

2-Chloro-5-methylbenzaldehyde molecular weight

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Compound of Interest

Compound Name: 2-Chloro-5-methylbenzaldehyde

CAS No.: 14966-09-7

Cat. No.: B3000574

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An In-Depth Technical Guide to **2-Chloro-5-methylbenzaldehyde**: Properties, Synthesis, and Applications

Executive Summary

2-Chloro-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a diverse array of organic compounds. Its unique trifunctional structure—featuring a reactive aldehyde group, an electron-withdrawing chloro substituent, and an electron-donating methyl group—provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its physicochemical properties, outlines robust synthetic and purification protocols, explores its chemical reactivity, and discusses its applications, particularly in the fields of drug discovery and agrochemical development. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, providing both foundational knowledge and practical, field-proven insights.

Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in research and development. This section details the key identifiers and computed properties of **2-Chloro-5-methylbenzaldehyde**.

Molecular Identity

The compound is unambiguously identified by several key metrics, ensuring accurate sourcing and regulatory compliance.

Identifier	Value	Source
IUPAC Name	2-chloro-5-methylbenzaldehyde	[1]
CAS Number	14966-09-7	[1][2]
Molecular Formula	C ₈ H ₇ ClO	[1][2]
Molecular Weight	154.59 g/mol	[1][2]
SMILES	<chem>CC1=CC(=C(C=C1)Cl)C=O</chem>	[1]
InChI Key	IMJCLRALWLMDCZ-UHFFFAOYSA-N	[1]

Computed Physicochemical Data

The following table summarizes key computed properties that predict the compound's behavior in various chemical environments, such as its solubility and lipophilicity.

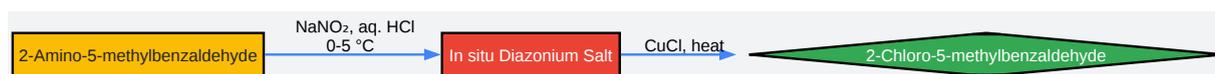
Property	Value	Source
Monoisotopic Mass	154.0185425 Da	[1]
XLogP3	2.4	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]
Topological Polar Surface Area	17.1 Å ²	[1]

Synthesis and Purification

While multiple synthetic routes to substituted benzaldehydes exist, the Sandmeyer reaction offers a reliable and well-documented pathway for introducing a chloro substituent onto an aromatic ring starting from a primary amine. This section details a proposed, high-fidelity protocol for the synthesis of **2-Chloro-5-methylbenzaldehyde**.

Proposed Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of an amino group into a wide array of functionalities, including halides, via a diazonium salt intermediate.[3] The key to this process is the conversion of the poorly leaving amino group into dinitrogen gas (N_2), one of the best leaving groups known.[4] This proposed synthesis begins with 2-amino-5-methylbenzaldehyde.



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Caption: Proposed Sandmeyer reaction pathway for **2-Chloro-5-methylbenzaldehyde**.

Detailed Synthesis Protocol

This protocol is based on established Sandmeyer reaction procedures.[5][6]

Materials:

- 2-amino-5-methylbenzaldehyde
- Sodium nitrite ($NaNO_2$)
- Copper(I) chloride (CuCl)
- Concentrated Hydrochloric Acid (HCl)
- Deionized water

- Diethyl ether or Dichloromethane (for extraction)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Step-by-Step Methodology:

- Diazotization (Formation of the Diazonium Salt):
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-methylbenzaldehyde (1.0 eq) in a mixture of concentrated HCl and water.
 - Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C. The low temperature is critical as diazonium salts are unstable at higher temperatures and can decompose prematurely.^[5]
 - Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
 - Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C throughout the addition.
 - Causality Insight: The reaction of NaNO_2 with HCl generates nitrous acid (HNO_2) in situ, which then reacts with the aromatic amine to form the diazonium salt. Maintaining a low temperature is paramount for stability.
- Sandmeyer Reaction (Halide Substitution):
 - In a separate flask, prepare a solution or slurry of copper(I) chloride (1.2 eq) in concentrated HCl.
 - Slowly add the cold diazonium salt solution from the previous step to the CuCl solution. The addition may cause vigorous evolution of nitrogen gas.
 - After the addition is complete, gently warm the reaction mixture to approximately 50-60 °C on a water bath until the gas evolution ceases. This warming facilitates the breakdown of the intermediate complex and the formation of the final product.^[6]

- Work-up and Purification:
 - Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
 - Extract the aqueous mixture three times with an organic solvent such as diethyl ether or dichloromethane.
 - Combine the organic layers and wash sequentially with 1M NaOH (to remove any acidic impurities), water, and finally, brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The resulting crude product can be purified further by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2-Chloro-5-methylbenzaldehyde**.

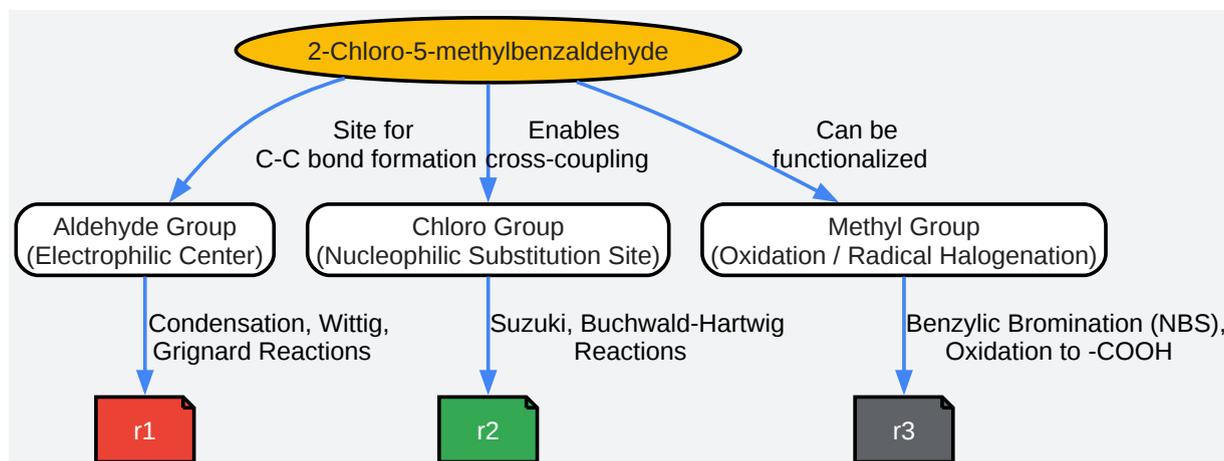
Characterization

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

- NMR Spectroscopy:
 - ^1H NMR: Expect a singlet for the aldehyde proton (~10 ppm), a singlet for the methyl protons (~2.4 ppm), and three distinct signals in the aromatic region (7-8 ppm) corresponding to the three aromatic protons.
 - ^{13}C NMR: Expect signals for the carbonyl carbon (~190 ppm), the methyl carbon (~20 ppm), and six distinct aromatic carbons, with carbons attached to the chloro and aldehyde groups being significantly deshielded.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm^{-1} is characteristic of the aldehyde carbonyl ($\text{C}=\text{O}$) stretch.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **2-Chloro-5-methylbenzaldehyde** stems from the distinct reactivity of its three functional groups.



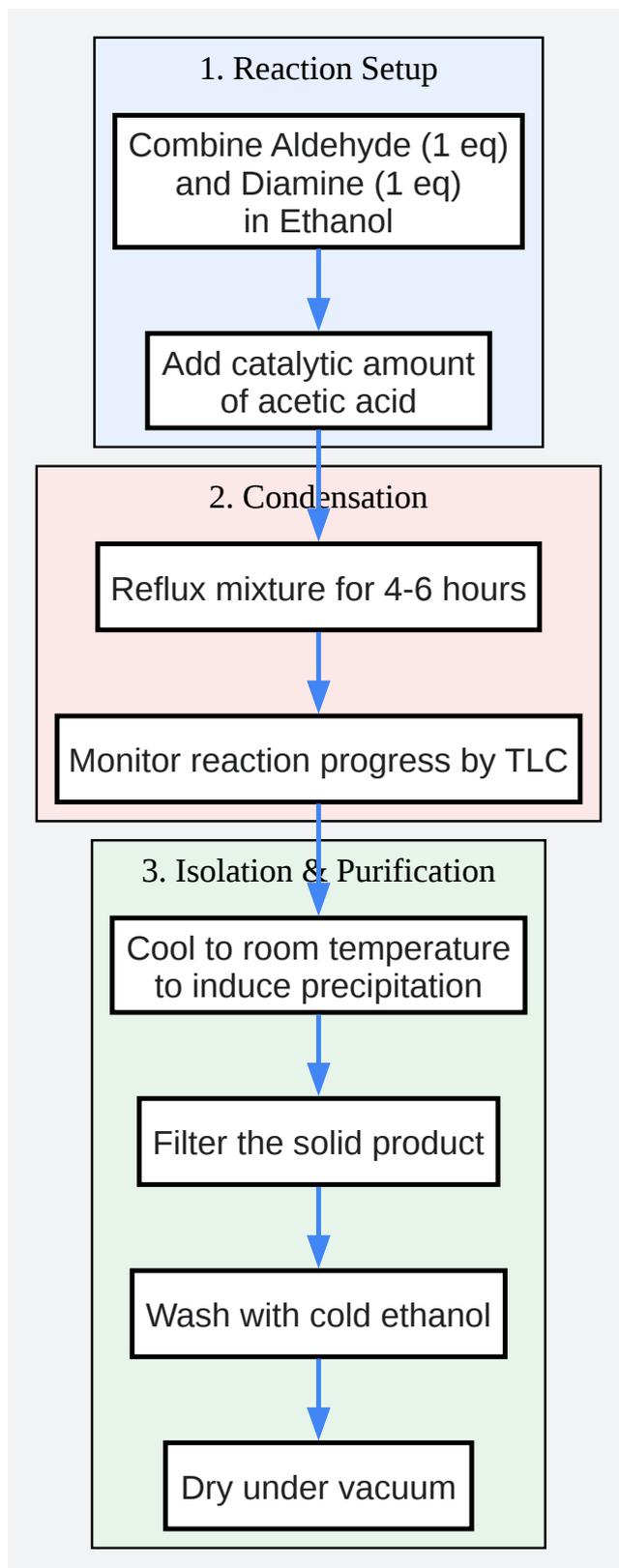
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Caption: Reactivity profile of **2-Chloro-5-methylbenzaldehyde**'s functional groups.

Case Study: Synthesis of a Substituted Benzimidazole

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Substituted benzaldehydes are key precursors for their synthesis.[7] This protocol outlines the condensation of **2-Chloro-5-methylbenzaldehyde** with *o*-phenylenediamine.

Experimental Workflow:



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Caption: Experimental workflow for the synthesis of a benzimidazole derivative.

Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve **2-Chloro-5-methylbenzaldehyde** (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol (15 mL).
- **Catalysis:** Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
- **Reaction:** Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Isolation:** Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. The crystallization can be further induced by placing the flask in an ice bath.
- **Purification:** Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities. Dry the purified 2-(2-chloro-5-methylphenyl)-1H-benzo[d]imidazole under vacuum.

Applications in Drug Discovery and Agrochemicals

The utility of **2-Chloro-5-methylbenzaldehyde** extends to its role as a foundational building block for creating molecules with significant biological activity.

- **Pharmaceuticals:** The ability to readily form heterocyclic structures, such as quinolines, benzimidazoles, and isoquinolines, makes this compound highly valuable.^{[7][8]} These scaffolds are prevalent in drugs targeting a wide range of diseases, including cancer, inflammation, and microbial infections.^[8] The specific substitution pattern (2-chloro, 5-methyl) provides steric and electronic properties that can be fine-tuned to optimize ligand-receptor interactions and improve pharmacokinetic profiles.
- **Agrochemicals:** It serves as an intermediate in the production of advanced herbicides and fungicides. The reactive groups allow for its incorporation into larger molecules designed to interact with specific biological pathways in weeds or fungi, leading to effective crop protection agents.

Safety and Handling

Proper handling of **2-Chloro-5-methylbenzaldehyde** is essential to ensure laboratory safety. The compound presents several hazards as classified by the Globally Harmonized System (GHS).[1]

GHS Hazard Summary

Hazard Code	Statement	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Cat. 4)
H315	Causes skin irritation	Skin Irritation (Cat. 2)
H319	Causes serious eye irritation	Eye Irritation (Cat. 2A)
H335	May cause respiratory irritation	STOT SE (Cat. 3)

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Levin, J. I. (1986). Preparation of 2-chloro-5-methylpyridine. U.S. Patent No. 4,612,377. Washington, DC: U.S. Patent and Trademark Office.
- PubChemLite. (n.d.). **2-chloro-5-methylbenzaldehyde** (C₈H₇ClO). Retrieved from [\[Link\]](#)
- Bondock, S., El-Gaber, H., & El-Gawad, A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(i), 211-276. Retrieved from [\[Link\]](#)

- SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [\[Link\]](#)
- Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15647278, **2-Chloro-5-methylbenzaldehyde**. Retrieved from [\[Link\]](#)
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [\[Link\]](#)
- Brainly.in. (2020). how will you prepare 4-chloro toluene from benzene. Retrieved from [\[Link\]](#)
- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [\[Link\]](#)
- Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 243-248. Retrieved from [\[Link\]](#)
- Ohe, S., & Oki, H. (1981). Method of preparing para-chlorotoluene. U.S. Patent No. 4,269,674. Washington, DC: U.S. Patent and Trademark Office.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7810, 4-Chlorotoluene. Retrieved from [\[Link\]](#)
- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. Retrieved from [\[Link\]](#)
- Vibzz Lab. (2022, February 15). Synthesis of p-Chlorotoluene [Video]. YouTube. Retrieved from [\[Link\]](#)
- Mursiti, S. (2018). the new variant of the sandmeyer modification reaction by in-situ generated formaldehyde: semi-synthesis of vanillin from guaiacol. Jurnal Kimia Sains dan Aplikasi, 21(3), 111-115. Retrieved from [\[Link\]](#)

- Wikipedia contributors. (n.d.). Chlorotoluene. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [[Link](#)]

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Sources

- [1. 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. appchemical.com \[appchemical.com\]](#)
- [3. Sandmeyer Reaction \[organic-chemistry.org\]](#)
- [4. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [5. Khan Academy \[khanacademy.org\]](#)
- [6. youtube.com \[youtube.com\]](#)
- [7. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [8. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
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